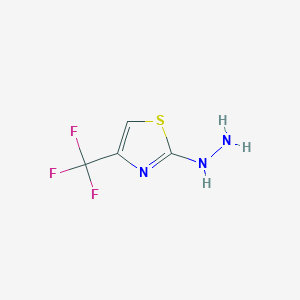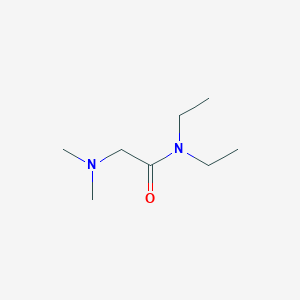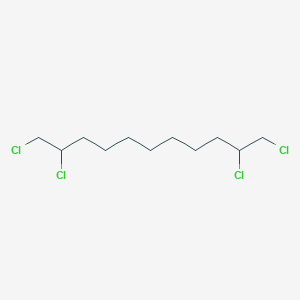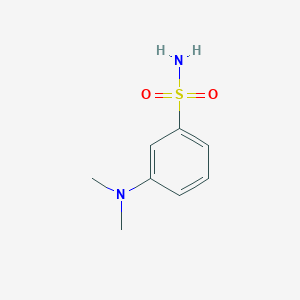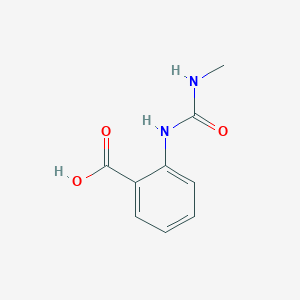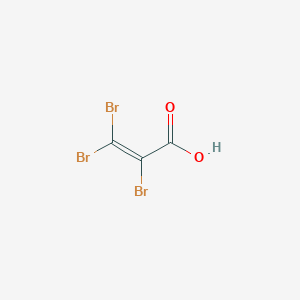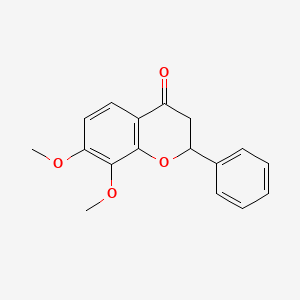
7,8-Dimethoxyflavanone
描述
7,8-Dimethoxyflavanone is a flavonoid compound belonging to the class of flavanones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This compound is characterized by the presence of two methoxy groups attached to the flavanone backbone at the 7th and 8th positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization to yield the flavanone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions: 7,8-Dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to hydroxyl groups.
Reduction: Reduction reactions can modify the carbonyl group in the flavanone structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated flavanones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
作用机制
The mechanism of action of 7,8-Dimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which play a role in the metabolism of drugs and other xenobiotics.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
7,8-Dimethoxyflavanone can be compared with other similar flavonoid compounds:
5,4’-Dihydroxy-7,3’-dimethoxyflavanone: This compound has similar structural features but differs in the position of the hydroxyl and methoxy groups.
5-Hydroxy-3,7-dimethoxyflavone: This flavone has a similar methoxy substitution pattern but differs in the overall structure and functional groups.
5,2’,5’-Trihydroxy-7,8-dimethoxyflavanone: This compound has additional hydroxyl groups, which can influence its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.
属性
IUPAC Name |
7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-9,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLIZHTSCLZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572958 | |
| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73413-67-9 | |
| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)
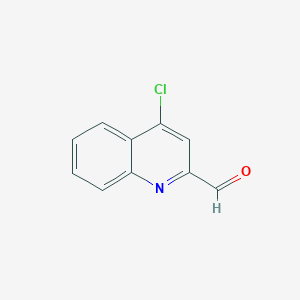
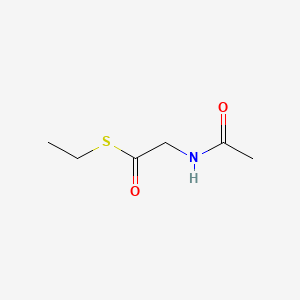
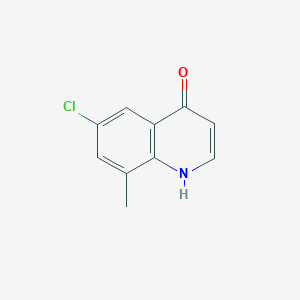
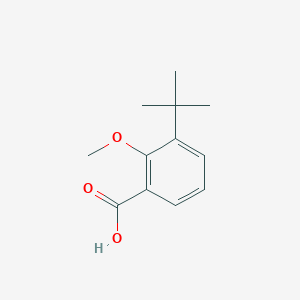
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)

